1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone
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Overview
Description
1-(1,1-Dioxido-1’H,4H-spiro[1,2,4-benzothiadiazine-3,4’-piperidin]-1’-yl)ethanone is a synthetic organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a benzothiadiazine and a piperidine ring, with an ethanone group attached. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 1’-acetyl-2,4-dihydrospiro[1lambda6,2,4-benzothiadiazine-3,4’-piperidine]-1,1-dione, is a group of phytopathogenic fungi . These fungi are responsible for various plant diseases, leading to significant crop yield losses .
Mode of Action
The compound interacts with these fungi by inhibiting their growth . It exhibits substantial and broad-spectrum antifungal activities . The compound’s effectiveness varies depending on certain substituents .
Biochemical Pathways
The compound affects the biochemical pathways of the fungi, leading to the cessation of their growth
Pharmacokinetics
The compound’s effectiveness against fungi, even at low concentrations, suggests it may have good bioavailability .
Result of Action
The compound’s action results in significant inhibition of the growth of various phytopathogenic fungi . For example, it showed 100%, 80%, 90%, and 90% antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis respectively, at 300 µg/mL .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it exhibited 85% greenhouse inhibition activity against Erysiphe graminis even at 0.2 µg/mL . This suggests that the compound’s action can be highly effective in certain environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxido-1’H,4H-spiro[1,2,4-benzothiadiazine-3,4’-piperidin]-1’-yl)ethanone typically involves the following steps:
Formation of the Benzothiadiazine Ring:
Spiro Linkage Formation:
Introduction of the Ethanone Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups (using nitrating agents).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted benzothiadiazine derivatives.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
- It has shown potential as a modulator of biological pathways, making it a candidate for drug development, especially in targeting specific enzymes or receptors.
Medicine:
- Research has indicated its potential use in treating various diseases due to its ability to interact with biological targets, such as enzymes involved in metabolic pathways.
Industry:
- The compound’s unique structure makes it useful in the development of materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine Derivatives: These compounds share the benzothiadiazine core but differ in the substituents attached to the ring.
Piperidine Derivatives: Compounds with a piperidine ring but lacking the spiro linkage or the benzothiadiazine moiety.
Uniqueness:
- The unique spiro linkage in 1-(1,1-dioxido-1’H,4H-spiro[1,2,4-benzothiadiazine-3,4’-piperidin]-1’-yl)ethanone distinguishes it from other benzothiadiazine or piperidine derivatives. This structural feature contributes to its distinct biological activity and potential applications.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
1-(1,1-dioxospiro[2,4-dihydro-1λ6,2,4-benzothiadiazine-3,4'-piperidine]-1'-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-10(17)16-8-6-13(7-9-16)14-11-4-2-3-5-12(11)20(18,19)15-13/h2-5,14-15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIIQFJUMUMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)NC3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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